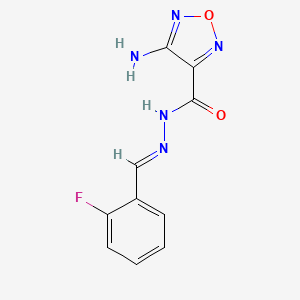
4-amino-N'-(2-fluorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves several key steps, including the reaction of carboxylic acid hydrazides with various aldehydes and subsequent cyclization processes. For example, the reaction between benzoic acid hydrazides and ethyl N-carbobenzyloxythionoglycinate produces 2-aminomethyl-1,3,4-oxadiazoles in good yield. However, when heterocyclic-2-carboxylic acid hydrazides are used, the formation of 1,3,4-oxadiazoles is reduced, leading instead to the formation of intermediate imidates and significant amounts of 4-amino-1,2,4-triazole derivatives (Sikorski, Mischke, & Schulte, 1987).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods, including FT-IR, 1H & 13C NMR, and ESI-MS. For example, the structure of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was confirmed by these techniques, alongside single-crystal X-ray diffraction (Karrouchi et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 1,3,4-oxadiazoles and related compounds can be influenced by various factors, including the presence of substituents on the oxadiazole ring. These compounds can undergo a variety of chemical reactions, leading to a diverse range of derivatives with different functional groups. For instance, the conversion of imidates to 1,3,4-oxadiazoles can be achieved in hot acetic anhydride, indicating the thermal stability and reactivity of these intermediates (Sikorski, Mischke, & Schulte, 1987).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives can vary significantly depending on their molecular structure. Properties such as melting points, solubility, and crystal structure can be influenced by the nature of the substituents attached to the oxadiazole ring. For example, the crystal structure of N'-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide was determined, highlighting the impact of halogen substituents on the molecular arrangement (Feng, Xue, & Zhang, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A significant amount of research has been dedicated to the synthesis of oxadiazole derivatives and evaluating their biological activities. For example, oxadiazole derivatives have been synthesized and tested for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds have shown promising ABTS and DPPH scavenging activities, indicating their potential as antioxidants. Furthermore, some derivatives demonstrated antimicrobial effectiveness against Gram-positive and Gram-negative bacteria, notably M. smegmatis, suggesting their potential application in combating microbial infections (Menteşe et al., 2015).
Antifungal and Antimicrobial Agents
Novel 1,3,4-oxadiazole-2-carbohydrazides have been reported for their significant antifungal activity against a variety of fungi and oomycetes. Compounds in this class were found to inhibit succinate dehydrogenase (SDH), a key enzyme in fungal respiratory chains, offering a potential mechanism for their fungicidal action. This highlights the potential of oxadiazole derivatives as agricultural antifungal agents (Wu et al., 2019).
Potential in Cancer Therapy
Research into the antimicrobial activity of hydrazide-hydrazones and 1,3,4-oxadiazolines of 4-fluorobenzoic acid hydrazide has shown that these compounds have potential antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Candida albicans. This suggests a possible application in developing new antimicrobial agents (Rollas et al., 2002).
Anticonvulsant Activity
Some new 1,3,4-oxadiazoles have been synthesized and tested for their anticonvulsant activity. This research indicates that certain derivatives within this chemical class exhibit significant protection against seizures, comparable to standard anticonvulsant drugs, which points towards their potential use in treating epilepsy (Kumar et al., 2013).
Material Science Applications
In the field of materials science, the synthesis of aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s has been explored. These compounds have been used to produce polymers with high glass-transition temperatures and good solubility in polar solvents, indicating their utility in creating advanced polymeric materials (Hsiao et al., 1999).
Propiedades
IUPAC Name |
4-amino-N-[(E)-(2-fluorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5O2/c11-7-4-2-1-3-6(7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSRRQUSWKREFU-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NON=C2N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NON=C2N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N'-[(E)-(2-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)
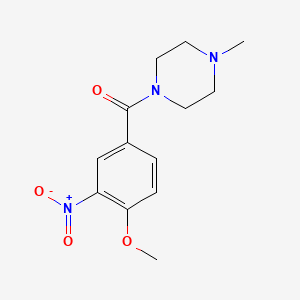
![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)
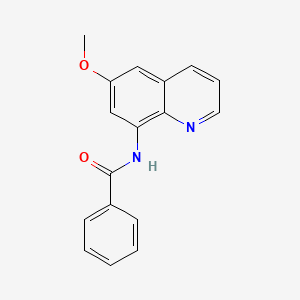
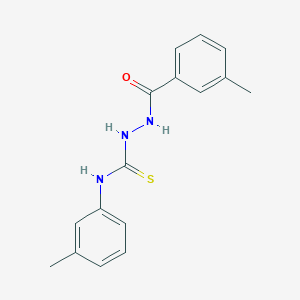
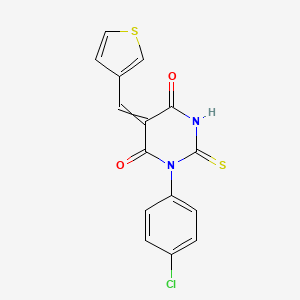
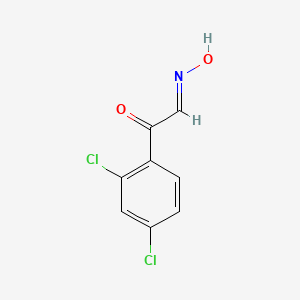
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)
![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)